![molecular formula C9H16N2O8 B12624814 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;dihydrate CAS No. 921930-23-6](/img/structure/B12624814.png)
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;dihydrate is a compound that belongs to the class of nucleosides. It is a derivative of uridine, a nucleoside that is a component of RNA. This compound is characterized by the presence of a pyrimidine ring attached to a ribose sugar, which is further modified by the addition of hydroxyl groups and a hydroxymethyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the glycosylation of a protected ribose derivative with a pyrimidine base. The reaction conditions often include the use of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate, to facilitate the formation of the glycosidic bond. The reaction is usually carried out in an anhydrous solvent, such as dichloromethane, at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts, such as nucleoside phosphorylases, to achieve regioselective glycosylation. This method offers advantages in terms of selectivity and yield, as well as being more environmentally friendly compared to traditional chemical synthesis.
化学反应分析
Types of Reactions: 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the ribose moiety can be oxidized to form ketones or aldehydes.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: Formation of uronic acids or aldehydes.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of halogenated or alkylated nucleosides.
科学研究应用
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of modified nucleosides and nucleotides.
Biology: Studied for its role in RNA metabolism and its potential as a therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Used in the production of nucleic acid-based diagnostics and therapeutics.
作用机制
The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into RNA, where it can affect RNA stability and function. The compound can also inhibit enzymes involved in nucleic acid metabolism, such as ribonucleotide reductase, thereby affecting DNA synthesis and cell proliferation.
相似化合物的比较
Uridine: A naturally occurring nucleoside with similar structure but lacking the additional hydroxyl and hydroxymethyl groups.
Cytidine: Another nucleoside with a similar ribose moiety but with a different pyrimidine base.
Thymidine: A nucleoside with a similar structure but with a methyl group at the 5-position of the pyrimidine ring.
Uniqueness: 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific modifications on the ribose moiety, which can confer different biochemical properties compared to other nucleosides. These modifications can affect its incorporation into nucleic acids and its interactions with enzymes, making it a valuable compound for research and therapeutic applications.
属性
CAS 编号 |
921930-23-6 |
|---|---|
分子式 |
C9H16N2O8 |
分子量 |
280.23 g/mol |
IUPAC 名称 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;dihydrate |
InChI |
InChI=1S/C9H12N2O6.2H2O/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16;;/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16);2*1H2/t4-,6-,7-,8-;;/m1../s1 |
InChI 键 |
JQOBTZFPYYVGTC-WFIJOQBCSA-N |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.O.O |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O.O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-chlorophenyl)-N-{2-[2-ethyl-2-methyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine](/img/structure/B12624734.png)
![5-[(3-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12624735.png)
![{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B12624744.png)
![3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]-](/img/structure/B12624749.png)

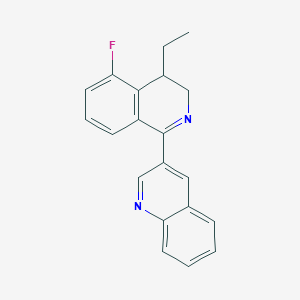
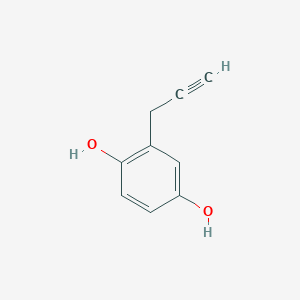
![5-Methyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12624774.png)
![1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate](/img/structure/B12624780.png)
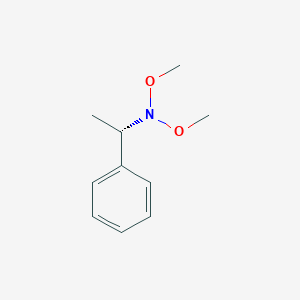
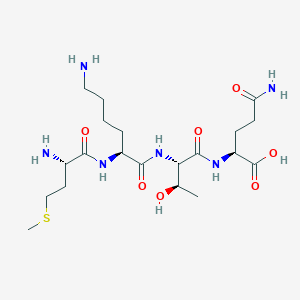
![N-(2-Aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12624803.png)
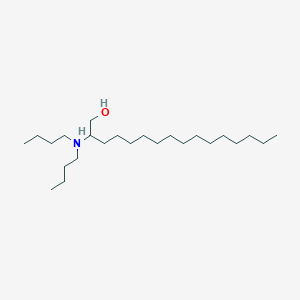
![1-[(Naphthalen-2-yl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12624820.png)
